
5-Bromopyrimidine-4-carboxylic acid
Overview
Description
5-Bromopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol. This compound has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Bromopyrimidine-4-carboxylic acid involves the condensation of formamidine acetate and mucobromic acid in alkaline media . This reaction produces 5-bromopyrimidine-4-carboxylate, which can be further processed to obtain the desired compound. Another method involves the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, which is highly regioselective and allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5
The bromine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the carboxylic acid at C4), which activate the pyrimidine ring toward displacement.
Example Reactions:
Mechanistic Insight :
- Reactions typically follow an SNAr mechanism , requiring deprotonation of the nucleophile and activation of the aromatic ring.
- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Esterification of the Carboxylic Acid Group
The carboxylic acid at position 4 is readily converted to esters, enabling further functionalization or improved solubility.
Common Methods:
- Acid Chloride Intermediate :
- Direct Esterification :
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C bond formation.
Key Examples:
Reaction Type | Catalyst/Base | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylpyrimidine-4-carboxylates | 54–72% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5-Aminopyrimidine derivatives | 61% |
Optimized Conditions :
- Suzuki Coupling :
Radical Alkoxycarbonylation (Minisci Reaction)
The bromopyrimidine core undergoes radical-mediated alkoxycarbonylation under biphasic conditions:
textReagents: FeSO₄·7H₂O, H₂O₂, H₂SO₄, ROH Conditions: Toluene/H₂O, 0–5°C Product: Ethyl 5-bromopyrimidine-4-carboxylate Yield: 48% [5]
Key Advantages :
Scientific Research Applications
5-Bromopyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active molecules, such as protein kinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Agrochemical and Pharmaceutical Industries: It is employed as a raw material and intermediate in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been used in the synthesis of protein kinase inhibitors, which act by inhibiting the activity of specific kinases involved in cellular signaling pathways . The compound’s bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromopyrimidine-4-carboxylic acid include:
- 5-Chloropyrimidine-4-carboxylic acid
- 5-Methylpyrimidine-4,6-dicarboxylic acid
- 6-Hydroxypyrimidine-4-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its bromine atom, which imparts unique reactivity and physicochemical properties. This makes it particularly valuable in the synthesis of specific pharmacologically active molecules and as a versatile intermediate in organic synthesis.
Biological Activity
5-Bromopyrimidine-4-carboxylic acid is a significant compound in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a bromine atom at the 5-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 202.99 g/mol. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity, while the carboxylic acid group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit inhibitory effects against various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties
Recent investigations into the anticancer activity of this compound reveal its efficacy against different cancer cell lines. For instance, it has been tested against A549 lung adenocarcinoma cells, showing cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The compound's structure-activity relationship (SAR) studies suggest that modifications to its structure could enhance its anticancer potency.
Case Studies and Research Findings
-
Anticancer Activity in A549 Cells :
- A study evaluated the effects of various compounds related to this compound on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
-
Antimicrobial Efficacy :
- A series of experiments assessed the antimicrobial activity of pyrimidine derivatives, including this compound. These studies showed that the compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as an antimicrobial drug candidate.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Bromopyrimidine-4-carboxylic acid, and how do they compare in efficiency?
Methodological Answer: The synthesis of this compound typically involves halogenation and functional group modifications. A common route starts with pyrimidine-4-carboxylic acid derivatives, where bromination at the 5-position is achieved using reagents like or (N-bromosuccinimide) under controlled conditions . For example, methyl 5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9) can be hydrolyzed to the carboxylic acid using alkaline conditions . Comparative studies suggest that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve regioselectivity when synthesizing derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: This compound is classified as hazardous and requires strict safety measures:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Storage: Keep in a cool, dry place away from oxidizers and bases. Contaminated surfaces should be cleaned with ethanol or isopropanol .
- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize that the compound is for research use only and not validated for medical applications .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm bromine substitution patterns and carboxylate group integrity. For example, the bromine atom at C5 causes distinct deshielding in -NMR .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO from the carboxylic acid group) .
- HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, especially for intermediates like methyl esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in derivatization reactions?
Methodological Answer:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki reactions for aryl-substituted derivatives. Solvents like DMF or toluene are preferred for their ability to stabilize intermediates .
- Temperature Control: Lower temperatures (0–25°C) minimize side reactions during bromination, while higher temperatures (80–100°C) accelerate hydrolysis of ester intermediates .
- Additives: Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution reactions at the pyrimidine ring .
Q. How can discrepancies between computational and experimental reactivity data be resolved?
Methodological Answer:
- DFT Studies: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity at the C5 position. Discrepancies often arise from solvent effects or steric hindrance not modeled in silico .
- Experimental Validation: Compare computed activation energies with kinetic data from time-resolved -NMR or UV-Vis spectroscopy. For example, unexpected regioselectivity in bromination may require revisiting solvent polarity assumptions .
Q. What mechanistic insights guide the design of bioactive derivatives?
Methodological Answer:
- Structure-Activity Relationships (SAR): The bromine atom enhances electrophilicity for nucleophilic attack, while the carboxylic acid group enables salt formation for improved solubility. Derivatives like 2-amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3) show enhanced binding to kinase targets .
- Biological Testing: Antifungal activity assays (e.g., against Candida albicans) combined with molecular docking studies reveal that steric bulk at the 4-position reduces efficacy, guiding synthetic focus on smaller substituents .
Properties
IUPAC Name |
5-bromopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBITVSVYFOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612504 | |
Record name | 5-Bromopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-60-8 | |
Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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